6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
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Overview
Description
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and efficiency, often using continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 6-(Trifluoromethyl)-2-pyridinamine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further chemical modifications .
Properties
CAS No. |
1159819-59-6 |
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Molecular Formula |
C12H9F3N2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17) |
InChI Key |
LMWLCIVNWAOBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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